![molecular formula C3H7LiOS2 B14654523 Lithium, [(methylsulfinyl)(methylthio)methyl]- CAS No. 53189-86-9](/img/structure/B14654523.png)
Lithium, [(methylsulfinyl)(methylthio)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium, [(methylsulfinyl)(methylthio)methyl]- is an organolithium compound with the molecular formula C₃H₇LiOS₂. This compound is known for its unique chemical structure, which includes both sulfinyl and thio functional groups. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, [(methylsulfinyl)(methylthio)methyl]- typically involves the reaction of a methylsulfinyl compound with a methylthio compound in the presence of lithium. The reaction is carried out under anhydrous conditions to prevent the highly reactive lithium from reacting with water or oxygen .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is conducted in specialized reactors that maintain anhydrous conditions and control the temperature to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Lithium, [(methylsulfinyl)(methylthio)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and sulfides.
Substitution: The lithium atom can be substituted with other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and sulfides .
Scientific Research Applications
Lithium, [(methylsulfinyl)(methylthio)methyl]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-lithium bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Lithium, [(methylsulfinyl)(methylthio)methyl]- involves its ability to act as a nucleophile due to the presence of the lithium atom. This allows it to participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .
Comparison with Similar Compounds
Similar Compounds
Methyllithium: Similar in that it contains a lithium-carbon bond but lacks the sulfinyl and thio groups.
Methyl (methylsulfinyl)methyl sulfide: Contains similar functional groups but does not include lithium.
Uniqueness
Lithium, [(methylsulfinyl)(methylthio)methyl]- is unique due to the combination of lithium with both sulfinyl and thio functional groups, which imparts distinct reactivity and properties compared to other organolithium compounds .
Properties
CAS No. |
53189-86-9 |
|---|---|
Molecular Formula |
C3H7LiOS2 |
Molecular Weight |
130.2 g/mol |
IUPAC Name |
lithium;methylsulfanyl(methylsulfinyl)methane |
InChI |
InChI=1S/C3H7OS2.Li/c1-5-3-6(2)4;/h3H,1-2H3;/q-1;+1 |
InChI Key |
SSRPMNDGPZAMMR-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CS[CH-]S(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


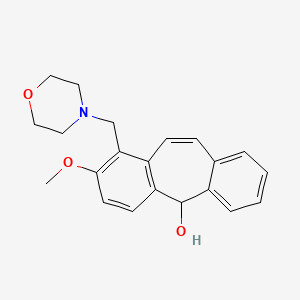
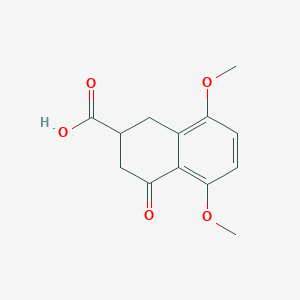
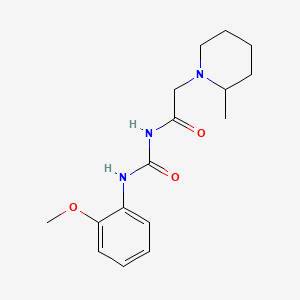

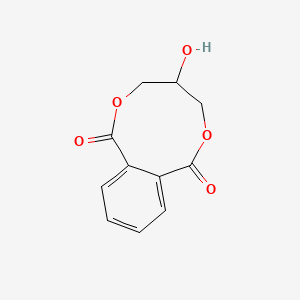
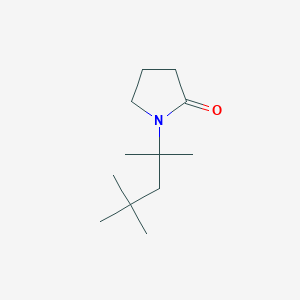

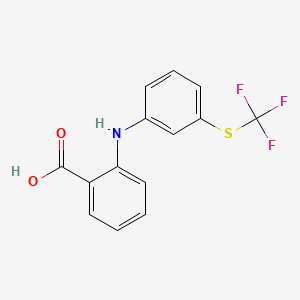
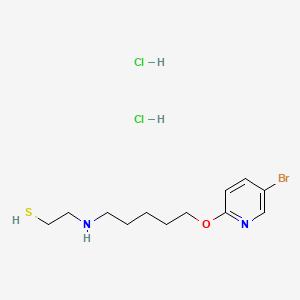
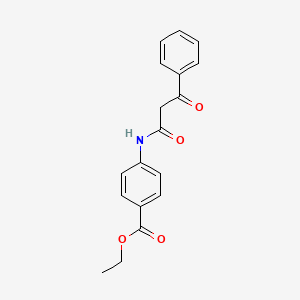
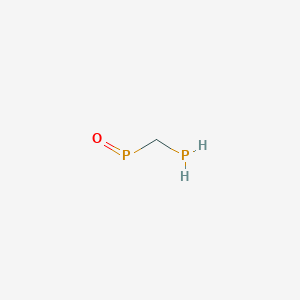
![1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14654510.png)
![Methyl [3-hydroxy-2-(pent-2-en-1-yl)cyclopentyl]acetate](/img/structure/B14654511.png)

